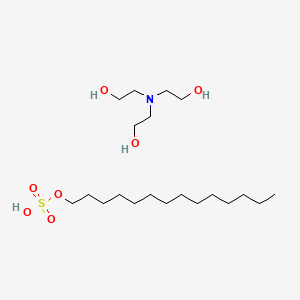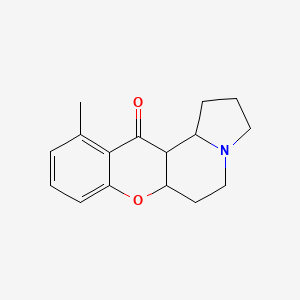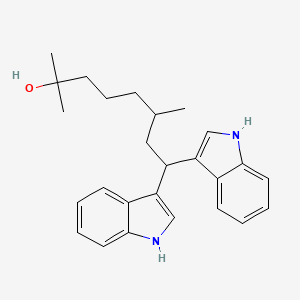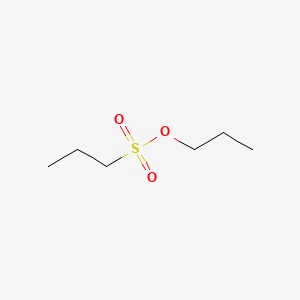
1-Propanesulfonic acid, propyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Propanesulfonic acid, propyl ester is an organic compound with the molecular formula C6H14O3S. It is a sulfonic acid ester, which means it contains a sulfonic acid group (-SO3H) attached to a propyl ester group. This compound is used in various chemical reactions and has applications in different scientific fields.
Preparation Methods
1-Propanesulfonic acid, propyl ester can be synthesized through the esterification of 1-propanesulfonic acid with propanol. The reaction typically involves heating the acid and alcohol in the presence of a strong acid catalyst, such as sulfuric acid, to form the ester and water. The reaction can be represented as follows:
[ \text{CH3CH2CH2SO3H} + \text{CH3CH2CH2OH} \rightarrow \text{CH3CH2CH2SO3CH2CH2CH3} + \text{H2O} ]
Industrial production methods may involve continuous processes where the reactants are fed into a reactor, and the product is continuously removed. This ensures a steady supply of the ester and can be more efficient than batch processes.
Chemical Reactions Analysis
1-Propanesulfonic acid, propyl ester undergoes various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed back to 1-propanesulfonic acid and propanol in the presence of water and an acid or base catalyst.
Substitution: The sulfonic acid group can participate in substitution reactions, where it is replaced by other functional groups.
Oxidation and Reduction: The ester can undergo oxidation and reduction reactions, although these are less common compared to hydrolysis and substitution.
Common reagents used in these reactions include acids (e.g., sulfuric acid), bases (e.g., sodium hydroxide), and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Propanesulfonic acid, propyl ester has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of other sulfonic acid esters and related compounds.
Biology: The compound can be used in biochemical studies to investigate the effects of sulfonic acid esters on biological systems.
Medicine: Research may explore its potential as a pharmaceutical intermediate or its effects on biological pathways.
Industry: It is used in the production of surfactants, detergents, and other industrial chemicals.
Mechanism of Action
The mechanism by which 1-Propanesulfonic acid, propyl ester exerts its effects depends on the specific application. In chemical reactions, the sulfonic acid group can act as a leaving group, facilitating substitution reactions. In biological systems, the ester may interact with enzymes or other proteins, affecting their activity and function. The exact molecular targets and pathways involved can vary and are often the subject of ongoing research.
Comparison with Similar Compounds
1-Propanesulfonic acid, propyl ester can be compared to other sulfonic acid esters, such as:
Methanesulfonic acid, methyl ester: Similar in structure but with a methyl group instead of a propyl group.
Ethanesulfonic acid, ethyl ester: Similar in structure but with an ethyl group instead of a propyl group.
Butanesulfonic acid, butyl ester: Similar in structure but with a butyl group instead of a propyl group.
The uniqueness of this compound lies in its specific molecular structure, which can influence its reactivity and applications compared to other sulfonic acid esters.
Properties
CAS No. |
64398-09-0 |
|---|---|
Molecular Formula |
C6H14O3S |
Molecular Weight |
166.24 g/mol |
IUPAC Name |
propyl propane-1-sulfonate |
InChI |
InChI=1S/C6H14O3S/c1-3-5-9-10(7,8)6-4-2/h3-6H2,1-2H3 |
InChI Key |
CDKWOAFNXLYODN-UHFFFAOYSA-N |
Canonical SMILES |
CCCOS(=O)(=O)CCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


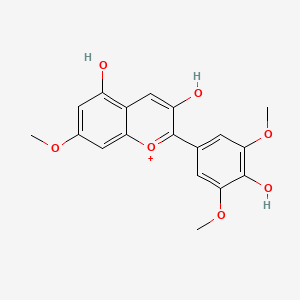

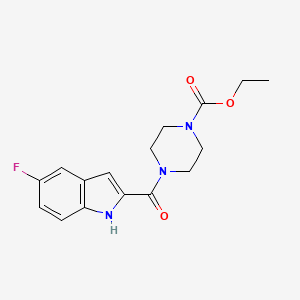
![1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 3-ethenyl-4-hydroxy-](/img/structure/B14167826.png)
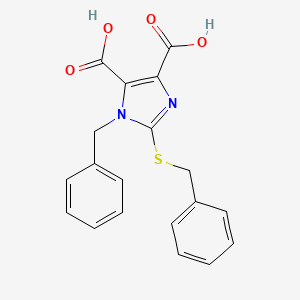
![2-[(7,7-Dimethyl-2-phenyl-5,8-dihydropyrano[4,3-d]pyrimidin-4-yl)sulfanyl]-1-pyrrolidin-1-ylethanone](/img/structure/B14167837.png)
![4,4'-[Ethane-1,2-diylbis(oxy)]bis(octahydro-1ah-2,5-methanoindeno[1,2-b]oxirene)](/img/structure/B14167840.png)
![1H-Pyrrolo[2,3-b]pyridin-5-amine, 2-ethynyl-](/img/structure/B14167841.png)
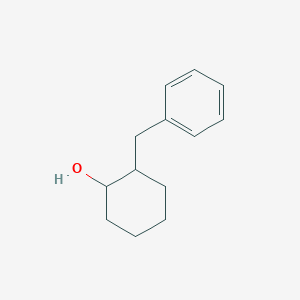
![1-[4-(Benzyloxy)-1H-pyrrol-2-yl]pent-4-en-1-one](/img/structure/B14167846.png)
